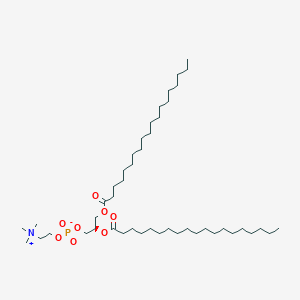

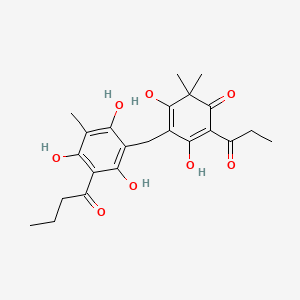

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

Applications De Recherche Scientifique

1,2-Dinonadecanoyl-sn-glycero-3-PC has a wide range of applications in scientific research:

Chemistry: It is used as a standard in lipidomics for the quantification of phosphatidylcholines.

Biology: The compound is employed in studies of lipid bilayer dynamics and membrane structure.

Medicine: It has been used in the analysis of synovial fluid in rheumatoid arthritis patients to profile lipids and lipid mediators

Industry: 1,2-Dinonadecanoyl-sn-glycero-3-PC is utilized in the formulation of lipid-based drug delivery systems

Mécanisme D'action

Target of Action

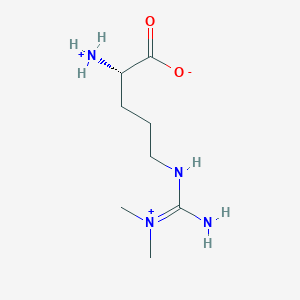

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC), a type of phospholipid, primarily targets the cell membranes . It is the most common phospholipid in mammalian membranes . It is also an important component of the mucosal layer of the colon .

Mode of Action

PC has a unique chemical property that allows it to form stable bilayers and vesicles . This property enables it to encapsulate and deliver drugs to specific targets within the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .

Biochemical Pathways

PC functions as a surfactant within the mucus to form a hydrophobic surface, inhibiting bacterial penetrance . It is used to treat fat embolism . PC can lower the levels of cholesterol and triglycerides .

Pharmacokinetics

As a phospholipid, it is known to have good biocompatibility and biodegradability, which can enhance its bioavailability .

Result of Action

The molecular and cellular effects of PC’s action are primarily related to its role in forming cell membranes and its function as a surfactant . It can inhibit bacterial penetrance, treat fat embolism, and lower the levels of cholesterol and triglycerides .

Action Environment

The action, efficacy, and stability of PC can be influenced by various environmental factors. For instance, its ability to form stable bilayers and vesicles is dependent on the presence of water . Moreover, its stability can be affected by temperature, as it is usually stored at -20°C .

Analyse Biochimique

Biochemical Properties

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions, particularly in the formation and stability of lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipase D, which hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. This interaction is essential for the regulation of lipid signaling pathways. Additionally, this compound can interact with lipid-binding proteins, such as annexins, which are involved in membrane-related processes like vesicle trafficking and membrane repair .

Cellular Effects

This compound influences various cellular processes. It affects cell membrane integrity and fluidity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into cell membranes can alter the activity of membrane-bound receptors and enzymes, thereby modulating signal transduction pathways. This compound has also been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into lipid bilayers, where it influences membrane properties and interactions with other biomolecules. It can bind to and modulate the activity of membrane-associated enzymes, such as phospholipases and kinases. Additionally, this compound can affect the conformation and function of membrane proteins, leading to changes in cellular signaling and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in membrane composition and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can enhance membrane stability and function, while at higher doses, it may cause toxic effects, such as membrane disruption and inflammation. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become significant .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism. It can be hydrolyzed by phospholipases to produce nonadecanoic acid and lysophosphatidylcholine, which are further metabolized by other enzymes. This compound can also influence metabolic flux and the levels of various metabolites, such as phosphatidic acid and diacylglycerol .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by lipid transport proteins and vesicles. It can interact with lipid-binding proteins, such as apolipoproteins, which facilitate its transport in the bloodstream. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it participates in lipid synthesis and trafficking .

Subcellular Localization

This compound is primarily localized in the cell membrane, where it contributes to membrane structure and function. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it plays a role in lipid metabolism and energy production. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

1,2-Dinonadecanoyl-sn-glycero-3-PC peut être synthétisé par estérification du glycérol avec l'acide nonadécanoïque. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux. Le produit résultant est ensuite purifié par des techniques telles que la chromatographie liquide haute performance (HPLC) pour garantir une pureté élevée .

Méthodes de production industrielle

La production industrielle de 1,2-dinonadecanoyl-sn-glycero-3-PC suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour prévenir l'oxydation et l'hydrolyse, assurant la stabilité et la pureté du produit final .

Analyse Des Réactions Chimiques

1,2-Dinonadecanoyl-sn-glycero-3-PC subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire sous l'influence d'agents oxydants, conduisant à la formation de phospholipides oxydés.

Hydrolyse : En présence d'eau et d'enzymes telles que les phospholipases, 1,2-dinonadecanoyl-sn-glycero-3-PC peut être hydrolysé pour libérer de l'acide nonadécanoïque et de la glycérophosphorylcholine.

Substitution : Ce composé peut subir des réactions de substitution où les groupes nonadécanoyle sont remplacés par d'autres chaînes d'acides gras

Applications de la recherche scientifique

1,2-Dinonadecanoyl-sn-glycero-3-PC a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme étalon en lipidomique pour la quantification des phosphatidylcholines.

Biologie : Le composé est utilisé dans des études de dynamique des bicouches lipidiques et de structure membranaire.

Médecine : Il a été utilisé dans l'analyse du liquide synovial chez les patients atteints de polyarthrite rhumatoïde pour profiler les lipides et les médiateurs lipidiques

Industrie : 1,2-Dinonadecanoyl-sn-glycero-3-PC est utilisé dans la formulation de systèmes de délivrance de médicaments à base de lipides

Mécanisme d'action

Le mécanisme d'action de 1,2-dinonadecanoyl-sn-glycero-3-PC implique son incorporation dans les bicouches lipidiques, où il influence la fluidité membranaire et le comportement de phase. Le composé interagit avec d'autres lipides et protéines au sein de la membrane, affectant divers processus cellulaires. Ses cibles moléculaires comprennent les enzymes et les récepteurs liés à la membrane, qui sont modulés par des changements dans l'environnement lipidique .

Comparaison Avec Des Composés Similaires

1,2-Dinonadecanoyl-sn-glycero-3-PC peut être comparé à d'autres phosphatidylcholines telles que :

1,2-Didecanoyl-sn-glycero-3-phosphocholine (PC 100/100) : Ce composé a des chaînes d'acides gras plus courtes et des propriétés physiques différentes.

1,2-Dilauroyl-sn-glycero-3-phosphocholine (PC 120/120) : Similaire à 1,2-dinonadecanoyl-sn-glycero-3-PC mais avec des chaînes d'acide laurique.

1,2-Dierucoyl-sn-glycero-3-phosphocholine : Contient de l'acide érucique et est utilisé dans des études de membranes lipidiques .

1,2-Dinonadecanoyl-sn-glycero-3-PC est unique en raison de ses longues chaînes d'acide nonadécanoïque, qui confèrent des propriétés spécifiques aux bicouches lipidiques qu'il forme.

Propriétés

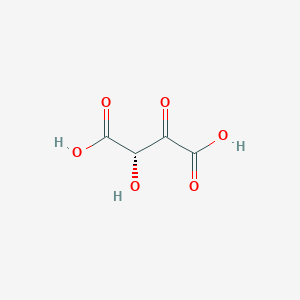

IUPAC Name |

[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXPNBSAXZBLEC-USYZEHPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H92NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

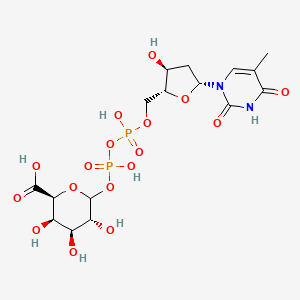

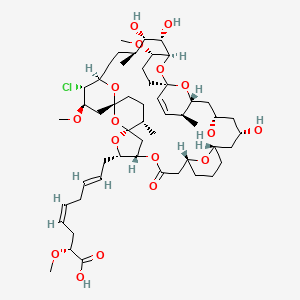

A: 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) serves as a recovery standard in this method []. Because it's not a naturally occurring phospholipid in soil microbes, its presence allows researchers to assess the efficiency of the entire extraction process, from initial lipid extraction to the final preparation of fatty acid methyl esters (FAMEs). By adding a known amount of PC(19:0/19:0) to the soil sample at the beginning, scientists can determine the percentage of the compound recovered after all the extraction and derivatization steps. This helps ensure the accuracy and reliability of the microbial biomass estimations based on PLFA analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate](/img/structure/B1262902.png)

![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)

![2-[[[4-[[(diphenylmethyl)amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262916.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)